Indole-13C8,15N

Mass Spectrometry Quantitative Bioanalysis Isotope Dilution

Indole-13C8,15N (CAS 1337952-53-0) is a stable isotope-labeled analog of the endogenous metabolite indole, wherein all eight carbons of the benzene and pyrrole rings are substituted with carbon-13 (13C), and the nitrogen atom is substituted with nitrogen-15 (15N). This fully uniform labeling, expressed in the molecular formula 13C8H715N with a molecular weight of 126.08, confers a mass shift of +9 Da relative to unlabeled indole (C8H7N, 117.15) and ensures identical physicochemical behavior, making it the optimal internal standard for accurate LC-MS/MS quantification of indole in complex biological matrices.

Molecular Formula C8H7N
Molecular Weight 126.083 g/mol
Cat. No. B12389444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-13C8,15N
Molecular FormulaC8H7N
Molecular Weight126.083 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2
InChIInChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
InChIKeySIKJAQJRHWYJAI-RIQGLZQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-13C8,15N: A Uniformly Labeled 13C/15N-Stable Isotope Tracer for MS and NMR Quantification of Endogenous Indole


Indole-13C8,15N (CAS 1337952-53-0) is a stable isotope-labeled analog of the endogenous metabolite indole, wherein all eight carbons of the benzene and pyrrole rings are substituted with carbon-13 (13C), and the nitrogen atom is substituted with nitrogen-15 (15N) . This fully uniform labeling, expressed in the molecular formula 13C8H715N with a molecular weight of 126.08, confers a mass shift of +9 Da relative to unlabeled indole (C8H7N, 117.15) and ensures identical physicochemical behavior, making it the optimal internal standard for accurate LC-MS/MS quantification of indole in complex biological matrices .

Indole-13C8,15N vs. Deuterated or Partial-Label Analogs: Why Chromatographic and Quantitation Integrity Dictates Procurement Choice


Generic substitution among indole internal standards fails due to fundamental differences in chromatographic and spectrometric performance. Deuterated indole analogs (e.g., indole-d6, indole-d7) exhibit a mass shift but suffer from isotopic effects that cause a retention time shift relative to the unlabeled analyte, degrading their ability to correct for matrix-induced ion suppression in UPLC-MS/MS workflows [1]. In contrast, 13C- and 15N-labeled standards like Indole-13C8,15N co-elute identically with native indole, providing superior compensation for ion suppression and enabling more accurate quantification, particularly in high-resolution UPLC applications [1]. Furthermore, partial-label or single-isotope analogs (e.g., Indole-15N) provide a smaller mass shift (+1 Da) and may still suffer from interference by the natural isotopic abundance of the analyte, whereas the +9 Da shift of uniformly labeled Indole-13C8,15N places the internal standard signal unequivocally outside the natural isotope cluster of unlabeled indole, eliminating this source of systematic error .

Indole-13C8,15N Comparative Performance Data for Procurement Decisions


Mass Shift and Spectral Resolution: +9 Da Separation from Native Indole Ensures Quantitation Fidelity

Indole-13C8,15N provides a +9 Da mass shift relative to the unlabeled analyte (C8H7N, exact mass 117.0578), positioning the internal standard signal completely outside the natural M+1, M+2, and M+3 isotopic envelope of native indole. This eliminates the risk of signal cross-contamination that plagues single-isotope labeled (e.g., +1 Da for 15N) or even some deuterated analogs, ensuring unambiguous peak assignment in both full-scan and selected reaction monitoring (SRM) modes . The exact mass of the labeled compound is 126.081 Da .

Mass Spectrometry Quantitative Bioanalysis Isotope Dilution

Chromatographic Co-Elution and Ion Suppression Mitigation: 13C/15N Labels Outperform Deuterium for UPLC-MS/MS Accuracy

A comparative study by Berg and Strand (2011) in the Journal of Chromatography A directly evaluated 13C-labeled versus deuterated (2H) internal standards for UPLC-MS/MS quantification of amphetamine and methamphetamine. The 13C-labeled internal standards co-eluted identically with their corresponding unlabeled analytes under various chromatographic conditions, while the deuterated internal standards exhibited a measurable retention time shift. Crucially, the use of 13C-labeled internal standards provided significantly improved compensation for ion suppression effects compared to deuterated analogs [1]. This class-level finding is directly transferable to indole analysis: Indole-13C8,15N, bearing 13C and 15N labels, will co-elute precisely with native indole, ensuring accurate correction for variable matrix effects in biological samples (e.g., plasma, urine, tissue homogenates) that deuterated indole internal standards cannot reliably achieve.

LC-MS/MS Method Development Matrix Effects Bioanalysis

Isotopic Purity and Enrichment: ≥98% 13C8/15N Enrichment Ensures Minimal Unlabeled Interference

Commercial specifications for Indole-13C8,15N report a chemical purity of ≥98% and isotopic enrichment of 98% for 13C and 96-99% for 15N . This high level of dual-isotope enrichment minimizes the residual unlabeled indole content that would otherwise contribute to the analyte signal and bias quantitative measurements. In contrast, a single-isotope labeled analog (e.g., Indole-15N) with typical enrichment of 98-99% would still have a residual unlabeled 13C signature contributing to the native analyte's carbon isotopic envelope, requiring more complex correction calculations. The uniform 13C8 labeling eliminates this concern entirely for the carbon backbone.

Stable Isotope Chemistry Quality Control Analytical Standards

Dual-Label Utility: 13C and 15N Probes Enable Simultaneous MS and NMR Metabolic Tracing in Plant Auxin Research

Indole-13C8,15N serves as a critical metabolic precursor for stable isotope labeling studies of the plant hormone indole-3-acetic acid (IAA). In a 2024 PLOS ONE study, Arabidopsis thaliana seedlings were incubated with 500 μM [13C8,15N1]indole, and the labeling kinetics of newly synthesized IAA (detected as [15N1]IAA and [13C8,15N1]IAA) were quantified by LC-MS/MS using isotope dilution with a [2H4]IAA internal standard [1]. The uniform 13C8 and specific 15N labeling allowed researchers to track the incorporation of the indole skeleton and the nitrogen atom into downstream IAA molecules simultaneously, providing unambiguous evidence of indole-dependent auxin biosynthesis pathways. While unlabeled indole can be used for similar studies, it requires separate isotopic labeling of the detection method (e.g., chemical derivatization with a labeled reagent) and cannot provide the same direct, atom-resolved tracing of metabolic flux.

Plant Metabolomics Auxin Biosynthesis Stable Isotope Tracing

Defined Applications Where Indole-13C8,15N is the Scientifically Mandated Choice


Accurate Quantification of Endogenous Indole in Complex Biofluids for Microbiome-Host Interaction Studies

In studies correlating gut microbial indole production with host physiology, accurate quantification of low-level indole in serum, urine, or fecal extracts is paramount. Indole-13C8,15N is the required internal standard for these LC-MS/MS assays due to its +9 Da mass shift and perfect co-elution with native indole, which together mitigate matrix effects and prevent signal interference from the natural isotopic cluster [1]. Using a deuterated analog would risk retention time shifts and inaccurate ion suppression correction, leading to biased estimates of indole concentration and potentially invalid biological conclusions.

Investigating de novo Auxin Biosynthesis Pathways via Stable Isotope-Labeled Precursor Feeding in Plant Model Systems

To definitively map the biosynthetic route from indole to the critical plant hormone indole-3-acetic acid (IAA), researchers must feed a labeled precursor that allows unambiguous tracking of both the carbon skeleton and the nitrogen atom. Indole-13C8,15N uniquely enables this dual-tracer experiment in a single LC-MS/MS run, as demonstrated in Arabidopsis thaliana studies quantifying the kinetics of [13C8,15N1]IAA formation [2]. Unlabeled indole or single-isotope (e.g., 15N only) analogs cannot provide this level of atom-resolved flux information without more complex, multi-experiment workflows.

Development and Validation of High-Sensitivity UPLC-MS/MS Methods in Regulated Bioanalytical Environments

For CROs and pharmaceutical bioanalytical laboratories developing GLP-compliant methods for quantifying indole-based drug candidates or biomarkers, internal standard selection is a critical validation parameter. Indole-13C8,15N is preferred over deuterated internal standards because 13C/15N-labeled standards consistently demonstrate superior co-elution and ion suppression compensation in UPLC applications utilizing sub-2 μm particles, which separate deuterated analogs from their native counterparts [1]. This performance characteristic directly translates to more robust method validation, narrower acceptance criteria, and reduced assay failure risk.

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